molecular formula C15H21NO2 B2781080 N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide CAS No. 1286704-28-6

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide

Cat. No.: B2781080
CAS No.: 1286704-28-6
M. Wt: 247.338
InChI Key: LXQADEKWGQQOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and a phenylpropanamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide typically involves the condensation of 3-phenylpropanoic acid with 2-cyclopropyl-2-hydroxypropan-1-amine. This reaction is often facilitated by the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group, allowing it to react with the amine to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the cyclopropyl and hydroxypropyl groups, which are sensitive to harsh conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.

    Reduction: Formation of cyclopropyl amine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide
  • N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
  • N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(18,13-8-9-13)11-16-14(17)10-7-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQADEKWGQQOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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